ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core linked via an acetyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate ester. This structure combines a bioactive triazolopyrimidine scaffold—known for its role in kinase inhibition and nucleotide mimicry—with a piperazine moiety that enhances solubility and pharmacokinetic properties.
Synthesis of such compounds typically involves cyclocondensation reactions. For instance, analogous triazolopyrimidine derivatives are synthesized via hydrazine-mediated cyclization of pyrazolo[3,4-d]pyrimidine precursors or reactions with triethyl orthoesters under acidic conditions.
Properties
IUPAC Name |
ethyl 4-[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O4/c1-3-25-14(24)20-6-4-19(5-7-20)10(22)8-21-9-15-12-11(13(21)23)16-17-18(12)2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGOCHNVOSKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under acidic or basic conditions. For example, the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate can yield the triazolopyrimidine core.
Acetylation: The triazolopyrimidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperazine Introduction: The acetylated product is reacted with piperazine in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Esterification: Finally, the compound is esterified using ethyl chloroformate or ethyl bromoacetate to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Cyclization Reactions
Triazolopyrimidine cores often form via cyclization of intermediates like thiosemicarbazides or hydrazine derivatives. For example:
-
Thiosemicarbazide cyclization : Reactants such as thiosemicarbazides undergo ring closure in basic conditions (e.g., NaOH/EtOH) to form the fused triazole-pyrimidine structure .
-
Eschenmoser coupling : Used for forming diazenyl derivatives, this mechanism involves nucleophilic attack followed by elimination steps .
Functional Group Transformations
-
Esterification : The ethyl ester group may be introduced via esterification of carboxylic acids using reagents like ethyl bromoacetate .
-
Substitution reactions : The piperazine ring can undergo acylation or alkylation to introduce acetyl groups .
Reactivity and Stability
-
Hydrolysis : The ester group (ethyl carboxylate) may hydrolyze under acidic or basic conditions to form carboxylic acid derivatives .
-
Reduction : The 7-oxo group (ketone) could undergo reduction to form alcohol derivatives, depending on the reducing agent (e.g., NaBH4) .
-
Nucleophilic substitution : The triazolopyrimidine core may undergo substitution at specific positions (e.g., C6) with nucleophiles like amines or thiols .
Research Findings and Trends
-
Biological relevance : Structurally similar triazolopyrimidine derivatives exhibit kinase inhibition (e.g., mTOR, PI3K), suggesting potential for therapeutic applications .
-
Process optimization : Recent patents highlight improvements in synthesis scalability, including reduced yield variability and simplified purification .
-
Mechanistic studies : Cyclization mechanisms are well-characterized, but detailed studies on the reactivity of the piperazine moiety remain limited .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds within the triazolo-pyrimidine class have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : These compounds may inhibit bacterial growth by interfering with essential cellular processes, potentially through enzyme inhibition or receptor modulation .
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties:
- Targeting Kinases : Similar derivatives have been reported to inhibit kinase activities critical for cancer cell proliferation .
- In vivo Efficacy : Some triazole derivatives have demonstrated significant tumor growth inhibition in animal models, indicating potential for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies of triazole derivatives highlight the importance of structural modifications in enhancing biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the triazole or piperazine rings can lead to different pharmacological profiles, influencing potency and selectivity against specific targets .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Triazolopyrimidine Derivative | Contains a triazole fused to a pyrimidine | Exhibits broad-spectrum antimicrobial activity |
| Piperazine-based Inhibitors | Modifications on piperazine enhance binding affinity | Effective against multiple cancer cell lines |
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Triazole Ring : Using appropriate precursors to construct the triazole framework.
- Piperazine Attachment : Coupling reactions to introduce the piperazine moiety.
- Final Modifications : Acetylation and carboxylate formation to yield the final product.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic nucleotides, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s triazolo[4,5-d]pyrimidinone core differs from pyrazolo-triazolo[1,5-c]pyrimidine (Compound 6) and pyrimido-triazolo-pyrimidinone (Compound 579) in ring fusion patterns, impacting electronic properties and binding affinities.
- Substituent Effects : The piperazine-acetyl-ethyl carboxylate chain in the target compound enhances solubility compared to the aryl-acetonitrile group in Compound 6, which may improve bioavailability.
- Synthetic Routes : While the target compound’s synthesis likely involves hydrazine intermediates (as in ), Compound 579 utilizes triethyl orthoesters under acidic reflux, highlighting divergent strategies for heterocycle formation.
Physicochemical and Functional Comparisons
Fluorescence and Photophysical Properties
Compound 579 exhibits notable fluorescence due to extended conjugation in its pyrimido-triazolo-pyrimidinone core.
Isomerization and Stability
Pyrazolo-triazolo-pyrimidine derivatives (e.g., Compound 7 in ) undergo isomerization under specific conditions, forming pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. The target compound’s rigid triazolo[4,5-d]pyrimidinone core likely resists isomerization, enhancing its stability in biological systems.
Biological Activity
Ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a detailed examination of its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazole ring fused to a pyrimidine ring .
- An ethyl acetate moiety .
- A piperazine ring , which enhances its pharmacological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₆O₄ |
| Molecular Weight | 294.27 g/mol |
| CAS Number | 1021111-67-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazolopyrimidine core can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways critical for cellular function.
Antimicrobial Activity
Research indicates that compounds related to triazolopyrimidines exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar triazolopyrimidine derivatives have indicated:
- Inhibition of tumor growth in specific cancer models.
- Modulation of signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 1: Antibacterial Activity
In a study evaluating various triazolopyrimidine derivatives, compounds similar to this compound were tested for antibacterial activity. Results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL against tested strains such as S. aureus, E. coli, and K. pneumoniae .
Study 2: Anticancer Efficacy
A series of compounds derived from the triazolopyrimidine scaffold were evaluated for their anticancer potential. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
Q & A
Q. What established synthetic routes are available for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization of triazolo-pyrimidine cores. For example, hydrazinyl-substituted intermediates react with electrophilic agents (e.g., acyl chlorides) under reflux conditions. Structural confirmation of intermediates relies on 1H/13C NMR, IR spectroscopy, and elemental analysis , while single-crystal X-ray diffraction resolves stereochemical ambiguities .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR for mapping proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography for absolute configuration determination, especially when stereocenters or tautomeric forms are present .
Q. How is the purity of this compound assessed, and what analytical methods are recommended?
Purity is evaluated via HPLC (reverse-phase C18 columns, UV detection) and elemental analysis (C, H, N content). For trace impurities, LC-MS or TLC with fluorescent indicators is employed. Recrystallization from polar aprotic solvents (e.g., DMF/i-propanol mixtures) enhances purity .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve the yield of key synthetic steps?
Bayesian optimization uses prior experimental data to model reaction parameters (e.g., temperature, solvent ratios) and predict optimal conditions. For example, a Design of Experiments (DoE) approach minimizes trial runs while maximizing yield. Heuristic algorithms (e.g., genetic algorithms) iteratively adjust variables like catalyst loading or reaction time, outperforming manual optimization in complex multi-step syntheses .
Q. What strategies address discrepancies in reaction yields during scale-up from small-scale to pilot-scale synthesis?
Yield variations often arise from heat/mass transfer inefficiencies. Mitigation strategies include:
Q. What computational models predict the ADME properties of this triazolo-pyrimidine derivative?
SwissADME calculates parameters like lipophilicity (LogP), solubility, and drug-likeness (Lipinski’s Rule of Five). Molecular dynamics simulations assess membrane permeability, while QSAR models correlate structural motifs (e.g., piperazine substituents) with bioavailability. These tools prioritize derivatives with optimal pharmacokinetic profiles .
Q. How do structural modifications at specific positions influence biological activity?
Substituents at the triazolo-pyrimidine core (e.g., methyl groups at position 3) modulate steric and electronic interactions with target enzymes. Piperazine-linked acetyl groups enhance solubility and binding affinity. Systematic SAR studies using enzyme inhibition assays (e.g., IC50 measurements) and molecular docking (e.g., AutoDock Vina) reveal critical pharmacophores .
Q. How can crystallographic data resolve tautomeric ambiguities in the triazolo-pyrimidine ring system?
SHELXL refinement of X-ray data distinguishes tautomers (e.g., 7-oxo vs. 7-hydroxy forms) by analyzing bond lengths and electron density maps. For example, C=O bond distances (~1.22 Å) confirm keto forms, while hydrogen bonding networks stabilize specific tautomeric states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
